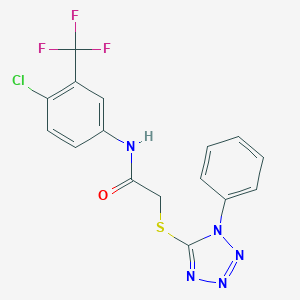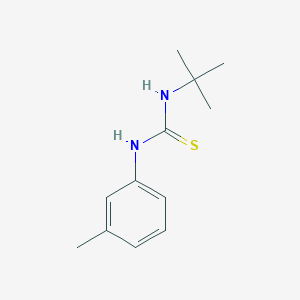![molecular formula C26H18Cl2N2O2S2 B381358 2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381358.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with various functional groups, including dichlorobenzyl, methoxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the thieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups are introduced through further substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It may have applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2,4-dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidin-4(3H)-one core
Properties
Molecular Formula |
C26H18Cl2N2O2S2 |
|---|---|
Molecular Weight |
525.5g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H18Cl2N2O2S2/c1-32-19-10-8-17(9-11-19)20-15-33-24-23(20)25(31)30(18-5-3-2-4-6-18)26(29-24)34-14-16-7-12-21(27)22(28)13-16/h2-13,15H,14H2,1H3 |
InChI Key |
LWYSXALIIONBLR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B381275.png)


![N-(2,6-dichlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B381280.png)
![ethyl 4-(3,4-dimethylphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381283.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B381285.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B381286.png)
![dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B381287.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B381288.png)
![2-methyl-4-(1-naphthyloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381290.png)
![Dimethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B381292.png)
![dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381293.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B381294.png)
![4-ethyl 2-methyl 3-methyl-5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B381297.png)
